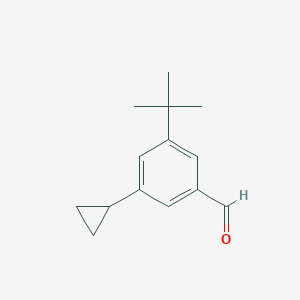
3-(tert-Butyl)-5-cyclopropylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-5-cyclopropylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyl group at the 3-position and a cyclopropyl group at the 5-position. This compound is of interest due to its unique structural features, which impart specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-cyclopropylbenzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor such as diazomethane in the presence of a catalyst like copper(I) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)-5-cyclopropylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and cyclopropyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(tert-Butyl)-5-cyclopropylbenzoic acid.
Reduction: 3-(tert-Butyl)-5-cyclopropylbenzyl alcohol.
Substitution: Halogenated derivatives such as 3-(tert-Butyl)-5-cyclopropylbenzyl bromide.
Applications De Recherche Scientifique
3-(tert-Butyl)-5-cyclopropylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-5-cyclopropylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The tert-butyl and cyclopropyl groups can influence the compound’s binding affinity and specificity through steric and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyl)-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
3-(tert-Butyl)-5-ethylbenzaldehyde: Similar structure but with an ethyl group instead of a cyclopropyl group.
3-(tert-Butyl)-5-isopropylbenzaldehyde: Similar structure but with an isopropyl group instead of a cyclopropyl group.
Uniqueness
3-(tert-Butyl)-5-cyclopropylbenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-tert-butyl-5-cyclopropylbenzaldehyde |
InChI |
InChI=1S/C14H18O/c1-14(2,3)13-7-10(9-15)6-12(8-13)11-4-5-11/h6-9,11H,4-5H2,1-3H3 |
Clé InChI |
ASOLPOPHWGBPHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















